molecular formula C22H21N3O4S2 B2824722 1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2321331-96-6

1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2824722
CAS No.: 2321331-96-6
M. Wt: 455.55
InChI Key: AAWOFXBWVHYKFU-KQQUZDAGSA-N
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Description

1-((E)-3-(Thiophen-2-yl)acryloyl)-3-(1-((E)-3-(Thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound featuring multiple functional groups, including thiophene rings, acrylate moieties, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Acrylate Moiety:

    • Starting with thiophene-2-carboxaldehyde, it undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine to form the (E)-3-(thiophen-2-yl)acrylic acid.
  • Coupling with Piperidine:

    • The (E)-3-(thiophen-2-yl)acrylic acid is then reacted with piperidine to form the corresponding piperidinyl acrylate derivative.
  • Formation of Imidazolidine-2,4-dione Core:

    • The piperidinyl acrylate derivative is then reacted with urea or a substituted urea under acidic or basic conditions to form the imidazolidine-2,4-dione core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-((E)-3-(Thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylate moieties can be reduced to the corresponding alkanes using hydrogenation catalysts such as palladium on carbon.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, nitric acid.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated alkanes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its electronic properties due to the presence of thiophene rings.

Biology:

  • Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.
  • May serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the acrylate moieties can undergo Michael addition reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

    1-((E)-3-(Furan-2-yl)acryloyl)-3-(1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione: Similar structure but with furan rings instead of thiophene.

    1-((E)-3-(Phenyl)acryloyl)-3-(1-((E)-3-(phenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione: Similar structure but with phenyl rings instead of thiophene.

Uniqueness:

  • The presence of thiophene rings in 1-((E)-3-(thiophen-2-yl)acryloyl)-3-(1-((E)-3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione imparts unique electronic properties, making it distinct from its analogs with furan or phenyl rings. This can influence its reactivity and potential applications in electronic materials and pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(E)-3-thiophen-2-ylprop-2-enoyl]-3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c26-19(7-5-17-3-1-13-30-17)23-11-9-16(10-12-23)25-21(28)15-24(22(25)29)20(27)8-6-18-4-2-14-31-18/h1-8,13-14,16H,9-12,15H2/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOFXBWVHYKFU-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CN(C2=O)C(=O)C=CC3=CC=CS3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)CN(C2=O)C(=O)/C=C/C3=CC=CS3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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